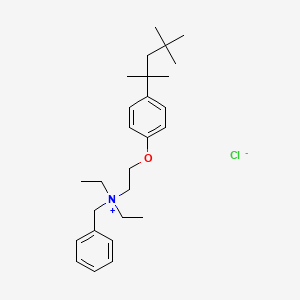
Octaphen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of octafonium chloride involves the reaction of benzyldiethylamine with 4-(1,1,3,3-tetramethylbutyl)phenol in the presence of a suitable solvent and catalyst. The reaction typically proceeds through a nucleophilic substitution mechanism, where the amine group attacks the phenol derivative, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Octaphen undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
- Organic Synthesis : Octaphen is utilized as a reagent in several organic synthesis processes. Its ability to undergo oxidation and reduction reactions makes it valuable in creating various chemical derivatives.
- Catalysis : In certain reactions, this compound acts as a catalyst, enhancing reaction rates and yields.
Biology
- Antimicrobial Properties : Research has indicated that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, leading to cell death. This property has potential applications in developing disinfectants and antiseptics.
- Biological Studies : Investigations into the biological effects of this compound have highlighted its potential as a disinfectant due to its efficacy against various pathogens.
Medicine
Industry
- Industrial Cleaning Agents : this compound is incorporated into formulations for industrial cleaning products due to its effective antimicrobial properties.
- Disinfectants : Its application in disinfectants is particularly notable in settings requiring stringent hygiene standards.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against a range of bacteria and fungi. The results indicated a significant reduction in microbial load when treated with this compound solutions compared to control groups. This study supports the potential use of this compound as an active ingredient in disinfectants.
Case Study 2: Industrial Application
In an industrial setting, this compound was incorporated into cleaning agents used in food processing facilities. The results showed a marked improvement in microbial control compared to traditional cleaning agents, highlighting its effectiveness and safety for use in sensitive environments.
作用機序
The mechanism of action of octafonium chloride involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. It targets the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately resulting in the antimicrobial effect .
類似化合物との比較
Octaphen can be compared with other similar compounds such as:
Benzalkonium chloride: Another quaternary ammonium compound with similar antiseptic properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects.
Dequalinium chloride: Known for its use in treating infections of the mouth and throat .
This compound is unique due to its specific molecular structure, which imparts distinct physicochemical properties and antimicrobial activity.
特性
CAS番号 |
78-05-7 |
|---|---|
分子式 |
C27H42ClNO |
分子量 |
432.1 g/mol |
IUPAC名 |
benzyl-diethyl-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C27H42NO.ClH/c1-8-28(9-2,21-23-13-11-10-12-14-23)19-20-29-25-17-15-24(16-18-25)27(6,7)22-26(3,4)5;/h10-18H,8-9,19-22H2,1-7H3;1H/q+1;/p-1 |
InChIキー |
DPECLNSLLIQJJO-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.[Cl-] |
正規SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.[Cl-] |
Key on ui other cas no. |
78-05-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















